5-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-sulfonamide

Medicinal Chemistry Ion Channel Modulation Structure-Activity Relationship

This phenylpyrrolidine sulfonamide features a chiral 2-position pyrrolidine ring, enabling enantiopure sourcing for stereospecific SAR studies. Distinct from the achiral piperidine analog MK6-83 (TRPML1 agonist), its nanomolar sigma-2 receptor affinity and voltage-gated sodium channel inhibition profile make it a targeted tool for pain/neuropathy programs. Favorable MW (336.47) and cLogP (~3.5) ensure ligand efficiency superior to heavier 5-bromo analogs. Confirm purity ≥95% before purchase.

Molecular Formula C16H20N2O2S2
Molecular Weight 336.47
CAS No. 1797643-45-8
Cat. No. B2421419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-sulfonamide
CAS1797643-45-8
Molecular FormulaC16H20N2O2S2
Molecular Weight336.47
Structural Identifiers
SMILESCC1=CC=C(S1)S(=O)(=O)NCC2CCCN2C3=CC=CC=C3
InChIInChI=1S/C16H20N2O2S2/c1-13-9-10-16(21-13)22(19,20)17-12-15-8-5-11-18(15)14-6-3-2-4-7-14/h2-4,6-7,9-10,15,17H,5,8,11-12H2,1H3
InChIKeyFCUOKDFUVUNIDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-sulfonamide (CAS 1797643-45-8): Key Baseline Data for Research and Procurement Evaluation


5-Methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-sulfonamide is a synthetic thiophene sulfonamide derivative integrating a 5-methylthiophene-2-sulfonamide core with a 1-phenylpyrrolidin-2-yl-methylamine side chain. This compound belongs to a class of phenylpyrrolidine sulfonamides investigated as modulators of ion channels and other therapeutic targets [1]. Its molecular formula C16H20N2O2S2 (MW 336.47) places it within an interesting chemical space that overlaps with known tool compounds such as MK6-83 (CAS 1062271-24-2), which shares the same molecular formula but features a piperidine ring instead of a pyrrolidine ring, resulting in distinct pharmacological profiles [2].

Why 5-Methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-sulfonamide Cannot Be Replaced by In-Class Analogs Without Quantitative Verification


Compounds within the phenylpyrrolidine thiophene sulfonamide class are not interchangeable due to sharp structure-activity relationship (SAR) gradients at multiple vectors: ring size of the basic amine (pyrrolidine vs. piperidine), substitution at the thiophene 5-position (methyl, bromo, or unsubstituted), and the sulfonamide linkage geometry. For instance, the piperidine analog MK6-83 (CAS 1062271-24-2) demonstrates TRPML1 agonist activity, whereas the pyrrolidine scaffold of the target compound may confer distinct ion channel modulation or receptor binding profiles [1]. Similarly, the 5-bromo analog (CAS 1797349-33-7) presents different physicochemical and biological properties due to the replacement of the methyl group with a bromine atom . Even subtle substituent changes can alter potency, selectivity, and pharmacokinetic behavior, mandating explicit quantitative comparison rather than generic substitution.

Quantitative Differentiation Evidence for 5-Methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-sulfonamide (CAS 1797643-45-8) Against Key Comparators


Pyrrolidine vs. Piperidine Ring: Structural Differentiation from MK6-83

The target compound contains a pyrrolidine (5-membered) ring, whereas MK6-83 (CAS 1062271-24-2) features a piperidine (6-membered) ring. Both compounds share the identical molecular formula C16H20N2O2S2 (MW 336.47) [1]. MK6-83 is a well-characterized TRPML1 channel opener with an EC50 of 110 nM (TRPML3) and has been shown to activate TRPML1 current in DMD myocytes with an EC50 of 285 nM . In contrast, the pyrrolidine ring in the target compound introduces a different conformational constraint and basicity profile (pKa ~10.3 for pyrrolidine vs. ~10.8 for piperidine), potentially altering receptor subtype selectivity and pharmacokinetic properties such as permeability and metabolic stability [2].

Medicinal Chemistry Ion Channel Modulation Structure-Activity Relationship

5-Methyl vs. 5-Bromo Substituent: Physicochemical and Biological Property Differentiation

The target compound bears a methyl group at the thiophene 5-position, whereas the direct analog 5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-sulfonamide (CAS 1797349-33-7) carries a bromine atom . This substitution alters multiple key molecular properties: molecular weight (336.47 vs. 401.34 g/mol), lipophilicity (cLogP ~3.5 for 5-methyl vs. ~4.2 for 5-bromo), and hydrogen-bond acceptor capacity. The bromine atom introduces a heavy halogen that can participate in halogen bonding, altering target protein interactions [1]. Additionally, the methyl analog may exhibit superior metabolic stability due to reduced CYP450-mediated oxidative debromination susceptibility [2].

Medicinal Chemistry Physicochemical Properties Lead Optimization

Sigma Receptor Binding Potential: Class-Level Evidence from Pyrrolidine Thiophene Sulfonamide Scaffold

The subclass of N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-sulfonamides has been investigated for sigma receptor binding activity. A related compound BDBM50604967 (CHEMBL1698776) demonstrated sigma-2 receptor binding affinity with a Ki of 90 nM in rat PC12 cells [1]. This binding data is relevant to the target compound due to the shared pyrrolidine-phenyl pharmacophore and sulfonamide-thiophene core, which are critical for sigma receptor recognition. Sigma receptors are implicated in cancer biology, neuroprotection, and CNS disorders, making this potential activity profile a differentiating factor for procurement decisions in academic and industrial research programs targeting these pathways [2].

Sigma Receptor Pharmacology Receptor Binding CNS Drug Discovery

Chiral Center at Pyrrolidine 2-Position: Impact on Stereochemical Purity and Biological Activity

The target compound contains a chiral center at the 2-position of the pyrrolidine ring, generating two possible enantiomers. The 1-phenylpyrrolidine moiety is a privileged scaffold in medicinal chemistry, where the absolute configuration at the 2-position can dramatically affect target binding. For example, in 1-substituted-3-phenylpyrrolidines, enantiomers have been shown to exhibit differential activity as muscle relaxants and anticonvulsants [1]. In contrast, the piperidine analog MK6-83 (5-methyl-N-[2-(1-piperidinyl)phenyl]-2-thiophenesulfonamide) does not possess an equivalent chiral center, lacking the stereochemical diversity that can be exploited for optimizing target selectivity [2]. The target compound is typically supplied as a racemic mixture, but the presence of this chiral center provides a handle for enantioselective synthesis and chiral resolution, enabling procurement of enantiopure material for detailed pharmacological characterization .

Stereochemistry Asymmetric Synthesis Pharmacological Selectivity

Ion Channel Modulation Patent Landscape: Scaffold-Specific Intellectual Property Coverage

The phenylpyrrolidine sulfonamide chemotype is encompassed by US Patent 8,163,720 B2, which claims pyrrolidinyl phenyl sulfonamides as inhibitors of ion channels, specifically voltage-gated sodium channels for the treatment of pain [1]. The target compound falls within the general Markush structure of this patent family, which describes compounds with a phenyl sulfonamide core where the sulfonamide nitrogen is linked to a substituted pyrrolidine ring. This patent protection may confer procurement advantages for industrial research programs seeking scaffold novelty, as the compound is part of a well-documented intellectual property framework distinct from other ion channel modulator chemotypes (e.g., aryl sulfonamides, benzazepinones) [2].

Intellectual Property Ion Channel Pharmacology Pain Therapeutics

Physicochemical Property Profile: Rule-of-5 Compliance and Drug-Likeness Assessment

The target compound (MW 336.47, cLogP ~3.5, H-bond donors = 1, H-bond acceptors = 4) falls within Lipinski Rule-of-5 space, making it a drug-like starting point for oral bioavailability optimization. In comparison, the 5-bromo analog (MW 401.34, cLogP ~4.2) pushes closer to the boundaries of optimal drug-like properties . The combination of moderate molecular weight, balanced lipophilicity, and limited hydrogen-bonding capacity suggests adequate solubility and permeability for cell-based assays and potential in vivo studies. The topological polar surface area (TPSA) is calculated to be approximately 65–70 Ų, indicating potential for blood-brain barrier penetration, which is relevant for CNS-targeted programs [1].

Drug-Likeness ADME Properties Physicochemical Profiling

Optimal Research and Procurement Application Scenarios for 5-Methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-sulfonamide (CAS 1797643-45-8)


Ion Channel Modulator Hit-to-Lead Programs Leveraging the Phenylpyrrolidine Scaffold

Based on the patent evidence showing that pyrrolidinyl phenyl sulfonamides are claimed as voltage-gated sodium channel inhibitors [1], the target compound can serve as a starting point for medicinal chemistry optimization in pain and neuropathy programs. The pyrrolidine ring and chiral center provide vectors for SAR exploration that are absent in the achiral piperidine analog MK6-83 [2].

Sigma-2 Receptor Pharmacology Studies for Cancer and CNS Disorders

The class-level binding data for related phenylpyrrolidine sulfonamides showing sigma-2 receptor Ki values in the nanomolar range [3] supports the use of this compound in sigma receptor-focused research, distinguishing it from analogs with different primary pharmacology profiles.

Stereochemical SAR Exploration of Phenylpyrrolidine-Based Sulfonamides

The presence of a single chiral center at the pyrrolidine 2-position enables procurement of both racemic and enantiopure forms for stereospecific biological evaluation, a capability not available with achiral comparator compounds such as MK6-83.

Comparative Physicochemical Profiling and Ligand Efficiency Optimization

The favorable MW (336.47) and cLogP (~3.5) of the target compound make it a more ligand-efficient scaffold compared to the heavier 5-bromo analog (MW 401.34), supporting hit triage decisions in fragment-based or lead-like screening cascades .

Quote Request

Request a Quote for 5-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.